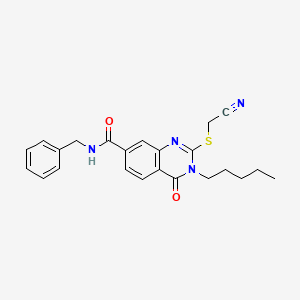

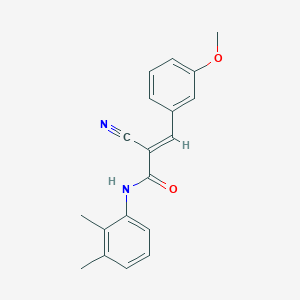

N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of amines and sulfur-containing compounds . A common method for the synthesis of 2-arylbenzothiazoles involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . In one study, an efficient protocol for the synthesis of 2-arylbenzothiazole moieties was designed via C-S bond formation using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Compound Libraries

Ivachtchenko et al. (2003) developed a liquid-phase synthesis of combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, using similar compounds. This process involves cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines. The libraries created from these syntheses offer a variety of applications in medicinal chemistry due to their biological and synthetic versatility (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antitumor Activity

Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated significant in vitro antitumor activity. Some compounds in this series showed broad-spectrum antitumor activity and were found to be more potent than the positive control 5-FU, suggesting their potential as antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Activities

Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial agents, offering insights into the structural requirements for antimicrobial efficacy. This research suggests that quinazoline derivatives, similar to the compound , could be used in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Synthesis and Transformations

Dyachenko and Vovk (2012) worked on the synthesis of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives. This type of synthesis may provide insights into the structural transformations and potential applications of similar compounds, including N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide (Dyachenko & Vovk, 2012).

Anticonvulsant and Antimicrobial Activities

Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized a series of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. The study's findings contribute to understanding the potential medical applications of quinazolinone derivatives in treating convulsions and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Orientations Futures

Benzothiazole derivatives continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This makes them promising candidates for the development of new drugs and materials .

Propriétés

IUPAC Name |

N-benzyl-2-(cyanomethylsulfanyl)-4-oxo-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-2-3-7-13-27-22(29)19-11-10-18(15-20(19)26-23(27)30-14-12-24)21(28)25-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,13-14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPCRUKUJWUWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2430334.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)